(-)-Triptonide

Catalog No.
S545945
CAS No.
38647-11-9
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Triptonide

CAS Number

38647-11-9

Product Name

(-)-Triptonide

IUPAC Name

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1

InChI Key

SWOVVKGLGOOUKI-ZHGGVEMFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Triptonide

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C

The exact mass of the compound Triptonide is 358.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of diterpene triepoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Triptonide is a highly purified diterpenoid triepoxide isolated from the traditional medicinal plant Tripterygium wilfordii. Structurally distinguished from its well-known analog triptolide by the presence of a ketone group at the C-14 position rather than a hydroxyl group, triptonide exhibits a uniquely favorable pharmacological and physicochemical profile[1]. While historically categorized alongside other Tripterygium isolates, triptonide has recently emerged as a highly specific binder of junction plakoglobin. This distinct mechanism of action, combined with its superior in vivo tolerability, makes it a premier candidate for reproductive biology research and targeted non-hormonal applications where maintaining long-term subject viability is a strict procurement requirement [2].

Procurement of crude Tripterygium extracts or the closely related analog triptolide as a substitute for triptonide frequently results in catastrophic failure during in vivo or long-term cellular assays[1]. Triptolide possesses a highly reactive C-14 hydroxyl group and exhibits severe multi-organ toxicity, including hepatotoxicity and nephrotoxicity, with a remarkably narrow therapeutic window [2]. Substituting triptolide for triptonide in longitudinal studies often leads to premature subject mortality or confounding apoptotic off-target effects. Consequently, triptonide is non-interchangeable for researchers and formulators requiring sustained dosing, predictable stability, and target specificity without the systemic poisoning inherent to triptolide [1].

Systemic Toxicity and In Vivo Tolerability Margin

A critical differentiator for procurement is the vast disparity in safety profiles between triptonide and triptolide. Triptolide exhibits an acute LD50 of 0.83 mg/kg in mice, severely limiting its use in chronic studies [1]. In stark contrast, triptonide can be administered at 0.8 mg/kg daily for over 4 weeks with no discernable systemic toxic effects, histological organ damage, or mortality [2]. This expanded therapeutic window is essential for long-term in vivo modeling.

Evidence DimensionIn vivo mammalian toxicity threshold
Target Compound DataTriptonide: 100% survival and no systemic toxicity at 0.8 mg/kg/day (chronic, 4+ weeks)
Comparator Or BaselineTriptolide: Acute LD50 = 0.83 mg/kg (single dose)
Quantified DifferenceTriptonide permits chronic dosing at concentrations that are acutely lethal when using Triptolide.
ConditionsMurine in vivo models (C57BL/6J mice) with histological and serum biochemical validation.

Procuring triptonide over triptolide is mandatory for longitudinal studies where subject survival and absence of off-target organ toxicity are required.

Chemical Stability and Solution Degradation Resistance

Triptolide is chemically unstable in basic media and hydrophilic solvents, undergoing reversible and irreversible degradation at the C-14 hydroxyl and C12/C13 epoxy groups. Notably, one of the primary degradation products of triptolide is triptonide itself [1]. By procuring triptonide directly, researchers bypass the C-14 degradation pathway, ensuring a significantly more stable compound in solution and eliminating the batch-to-batch variability caused by triptolide decomposition.

Evidence DimensionSolution stability and degradation pathway
Target Compound DataTriptonide: Structurally stable C-14 ketone
Comparator Or BaselineTriptolide: Unstable C-14 hydroxyl; degrades rapidly at pH > 6, yielding triptonide as a byproduct
Quantified DifferenceDirect use of triptonide eliminates the primary C-14 oxidative degradation variable inherent to triptolide solutions.
ConditionsAqueous and organic polar solvents (e.g., pH 6-10, room temperature).

Formulators and analytical chemists must select triptonide to ensure reproducible assay concentrations and extended shelf-life in polar solvent systems.

Target-Specific Penetrance in Spermiogenesis Disruption

Triptonide has demonstrated unprecedented efficacy as a non-hormonal male contraceptive agent by binding to junction plakoglobin and disrupting its interaction with SPEM1. In non-human primates, a daily oral dose of 0.1 mg/kg achieves near 100% penetrance of sperm deformation and motility loss within 5-6 weeks, with full reversibility upon cessation [1]. Triptolide cannot be utilized for this application due to its lethal toxicity at efficacious doses.

Evidence DimensionSpermiogenesis disruption penetrance
Target Compound DataTriptonide: ~100% penetrance of sperm deformation and motility loss
Comparator Or BaselineVehicle Control: 0% disruption (normal spermiogenesis)
Quantified DifferenceTriptonide provides complete, reversible disruption of spermiogenesis without altering hormonal balances.
Conditions0.1 mg/kg/day oral dosing in cynomolgus monkeys for 5-6 weeks.

For developers of non-hormonal contraceptives, triptonide is the only viable, procurement-ready molecule in this class that achieves total efficacy without lethal toxicity.

Non-Hormonal Male Contraceptive Development

Due to its unique ability to bind junction plakoglobin and disrupt late spermiogenesis with near 100% penetrance and full reversibility, triptonide is the definitive choice for preclinical contraceptive research. It circumvents the severe multi-organ toxicity seen with triptolide, allowing for the safe, long-term oral dosing required in mammalian reproductive studies [1].

Long-Term In Vivo Pharmacological Benchmarking

In studies requiring chronic dosing of diterpenoid epoxides (e.g., anti-inflammatory or anti-tumor xenograft models), triptonide serves as a superior benchmark material. Its high tolerability (up to 0.8 mg/kg/day in mice) prevents the premature subject mortality that typically confounds data when using triptolide, ensuring that efficacy endpoints can be accurately measured over extended timeframes [2].

Stable Diterpenoid Reference Standards for Analytical Assays

Because triptolide readily degrades into triptonide via C-14 oxidation in aqueous and polar basic media, triptonide is the preferred stable reference standard for analytical chemistry and formulation stability testing. Procuring triptonide ensures a reliable, non-degrading baseline for HPLC and mass spectrometry workflows involving Tripterygium wilfordii derivatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

358.14163842 Da

Monoisotopic Mass

358.14163842 Da

Boiling Point

581.1±50.0 °C(Predicted)

Heavy Atom Count

26

Density

1.48±0.1 g/cm3(Predicted)

Appearance

Solid powder

Melting Point

251~252℃

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

38647-11-9

Wikipedia

Triptonide

Dates

Last modified: 08-15-2023
1. Dong F, Yang P, Wang R, Sun W, Zhang Y, Wang A, Chen M, Chen L, Zhang C, Jiang M. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway. Prostate. 2019 Aug;79(11):1284-1293. doi: 10.1002/pros.23834. Epub 2019 Jun 18. PMID: 31212374.

2. Wang Z, Ma D, Wang C, Zhu Z, Yang Y, Zeng F, Yuan J, Liu X, Gao Y, Chen Y, Jia Y. Triptonide inhibits the pathological functions of gastric cancer-associated fibroblasts. Biomed Pharmacother. 2017 Dec;96:757-767. doi: 10.1016/j.biopha.2017.10.046. Epub 2017 Nov 6. PMID: 29049979.

3. Zhang M, Tan S, Yu D, Zhao Z, Zhang B, Zhang P, Lv C, Zhou Q, Cao Z. Triptonide inhibits lung cancer cell tumorigenicity by selectively attenuating the Shh-Gli1 signaling pathway. Toxicol Appl Pharmacol. 2019 Feb 15;365:1-8. doi: 10.1016/j.taap.2019.01.002. Epub 2019 Jan 2. PMID: 30610878.

4. Chinison J, Aguilar JS, Avalos A, Huang Y, Wang Z, Cameron DJ, Hao J. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin. Sci Rep. 2016 Sep 6;6:32779. doi: 10.1038/srep32779. PMID: 27596363; PMCID: PMC5011721.

5. Hu DD, Chen XL, Xiao XR, Wang YK, Liu F, Zhao Q, Li X, Yang XW, Li F. Comparative metabolism of tripolide and triptonide using metabolomics. Food Chem Toxicol. 2018 May;115:98-108. doi: 10.1016/j.fct.2018.03.009. Epub 2018 Mar 10. PMID: 29534979.

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